molecular formula C15H22N2O3S B6801630 N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide

Cat. No.: B6801630
M. Wt: 310.4 g/mol
InChI Key: FXUFWGRLSDQKHE-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core, which is a common structural motif in medicinal chemistry, and a thianyl group, which is known for its unique chemical properties.

Properties

IUPAC Name

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16-14-5-3-2-4-13(14)15(18)17-9-6-12-7-10-21(19,20)11-8-12/h2-5,12,16H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUFWGRLSDQKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NCCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide typically involves the reaction of 2-(methylamino)benzoic acid with 2-(1,1-dioxothian-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Conditions typically involve Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide involves its interaction with specific molecular targets. The benzamide core can bind to enzymes or receptors, modulating their activity. The thianyl group may enhance the compound’s binding affinity or selectivity by providing additional interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole group instead of a thianyl group.

    N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide: This compound has a hydroxy group on the benzamide core.

Uniqueness

N-[2-(1,1-dioxothian-4-yl)ethyl]-2-(methylamino)benzamide is unique due to the presence of both the thianyl group and the methylamino group on the benzamide core. This combination of functional groups can result in distinct chemical properties and biological activities compared to similar compounds.

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